
1-(3,4,5-Trichlorophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4,5-Trichlorophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
準備方法
The synthesis of 1-(3,4,5-Trichlorophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. These agents react with the amine under specific conditions to yield the desired guanidine compound . Industrial production methods often employ metal-catalyzed guanidylation or the use of cyanamides that react with derivatized amines .
化学反応の分析
1-(3,4,5-Trichlorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-(3,4,5-Trichlorophenyl)guanidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(3,4,5-Trichlorophenyl)guanidine involves its interaction with various molecular targets. In biological systems, it can enhance the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes . Additionally, it can bind to phosphatidylglycerol and cardiolipin, leading to cytoplasmic membrane damage and dissipation of proton motive force .
類似化合物との比較
1-(3,4,5-Trichlorophenyl)guanidine can be compared to other guanidine derivatives such as:
S-Methylisothiourea: Known for its efficiency as a guanidylating agent.
2-Aminoimidazolines: These cyclic guanidines are present in many natural products and have medicinal interest.
Thiazoles: These compounds have diverse biological activities, including antimicrobial and antitumor properties.
The uniqueness of this compound lies in its specific structural properties and the presence of three chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets.
特性
分子式 |
C7H6Cl3N3 |
|---|---|
分子量 |
238.5 g/mol |
IUPAC名 |
2-(3,4,5-trichlorophenyl)guanidine |
InChI |
InChI=1S/C7H6Cl3N3/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2H,(H4,11,12,13) |
InChIキー |
IURKUCAZQFRGML-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


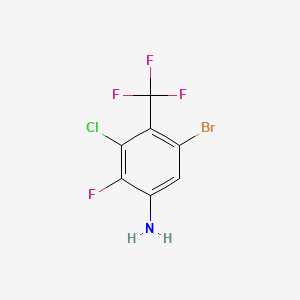
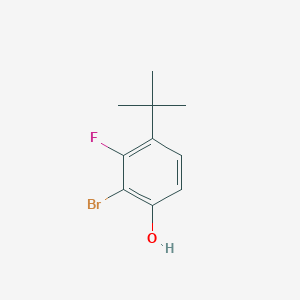
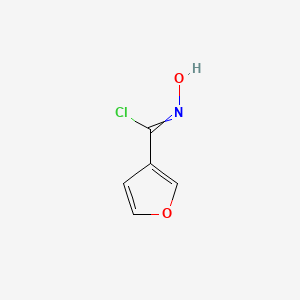

![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)
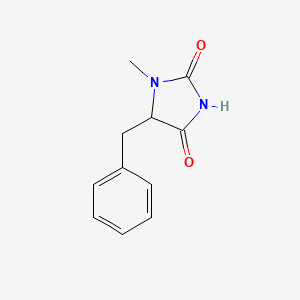
![2-Acetyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B13695161.png)
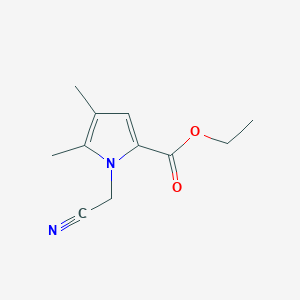

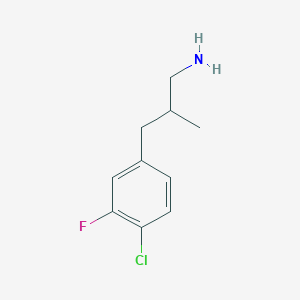
![Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate](/img/structure/B13695188.png)

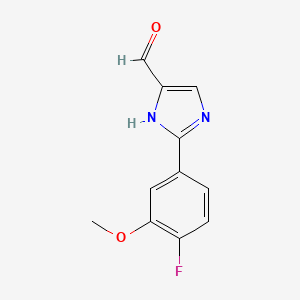
![1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695197.png)
